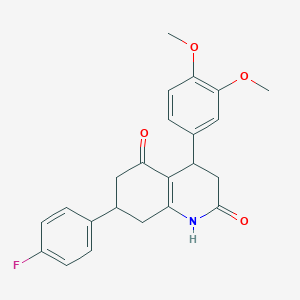![molecular formula C13H8Br2N4OS B5505859 4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)
4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds often involves multi-step reactions starting from basic triazole precursors. A notable method involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to produce Schiff bases (Singh & Kandel, 2013). Multi-step synthesis routes have been demonstrated, involving initial esterification, hydrazinolysis, and subsequent reactions with hydrazine hydrate and various aromatic aldehydes to achieve the final triazole derivatives (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
The molecular and crystal structure of triazole derivatives, including analysis of tautomeric species and conformational features, has been elucidated through X-ray diffraction and computational modeling. Density functional theory (DFT) is used to predict stable conformations and molecular interactions, confirming the geometry and stability of such compounds (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives exhibit a range of chemical reactivities, including the ability to form Schiff bases through condensation reactions with aldehydes. These reactions are pivotal for synthesizing various biologically active compounds. The reactivity is influenced by the substitution pattern on the triazole ring and the nature of the substituents (Küçükgüzel et al., 2004).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are significantly affected by the molecular structure, particularly the nature and position of substituents on the triazole ring. Studies have detailed the crystal packing, hydrogen bonding, and thermal stability of these compounds (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Aplicaciones Científicas De Investigación
Biological Properties and Antimicrobial Activity
Derivatives of 4H-1,2,4-triazole have been synthesized to evaluate their biological properties. Notably, these derivatives demonstrated anticonvulsant activity in various models, and some exhibited antimicrobial and antituberculosis activity, indicating their potential in treating infections and neurological disorders (Küçükgüzel et al., 2004). Further studies on 4-amino-1,2,4-triazole derivatives revealed remarkable antileishmanial activity, showcasing their potential in combating parasitic infections (Süleymanoğlu et al., 2017).
Electrochemical Studies
Electrochemical studies on thiotriazoles, including derivatives similar to the compound , have clarified their oxidation mechanisms and redox behavior. These findings are crucial for understanding the electrochemical properties of triazole derivatives in various chemical and biological processes (Fotouhi et al., 2002).
Structural and Conformational Analysis
Investigations into the structural and conformational aspects of triazole derivatives through X-ray diffraction and molecular modeling techniques have provided insights into their biological activities. Such studies help in understanding the relationship between structure and activity, facilitating the design of more effective compounds (Karayel & Özbey, 2008).
Corrosion Inhibition
The application of 4H-1,2,4-triazole derivatives as corrosion inhibitors for metals in various environments has been explored. For instance, one study demonstrated the high efficiency of these compounds in preventing copper corrosion, indicating their potential as protective agents in industrial applications (Chauhan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N4OS/c14-10-6-9(20-11(10)15)7-16-19-12(17-18-13(19)21)8-4-2-1-3-5-8/h1-7H,(H,18,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZUZORNWFMEJD-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(O3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(O3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)


![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)
![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)
![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)
![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)
![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)
![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)